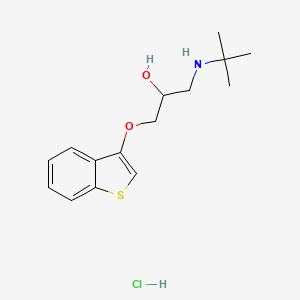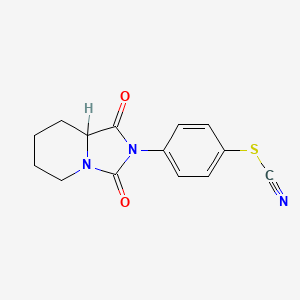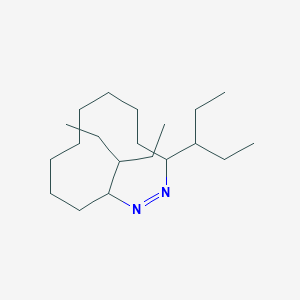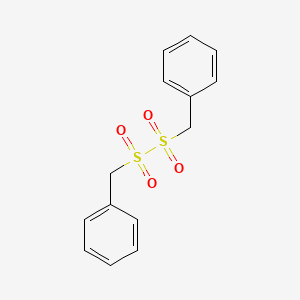
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a chemical compound characterized by the presence of two benzyl groups attached to a disulfane core with four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of benzyl chloride with sulfur dioxide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of thiols or disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, such as sulfoxides or thiols, which can interact with biological molecules and influence cellular processes.
Comparison with Similar Compounds
1,2-Dibenzyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other similar compounds, such as:
- 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- 3,3’-(1,1,2,2-Tetraoxo-1lambda~6~,2lambda~6~-disulfane-1,2-diyl)bis(2-aminopropanoic acid)
These compounds share similar structural features but differ in their substituents and specific properties
Properties
CAS No. |
76625-87-1 |
|---|---|
Molecular Formula |
C14H14O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzylsulfonylsulfonylmethylbenzene |
InChI |
InChI=1S/C14H14O4S2/c15-19(16,11-13-7-3-1-4-8-13)20(17,18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
LTZFYYXCKJKTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


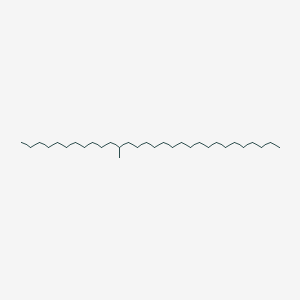
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
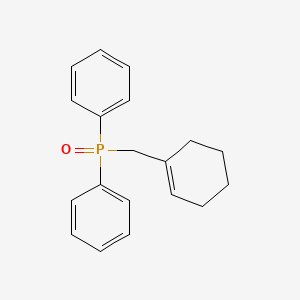
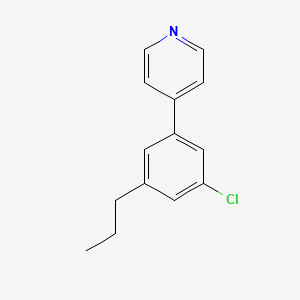
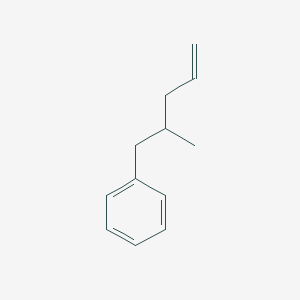
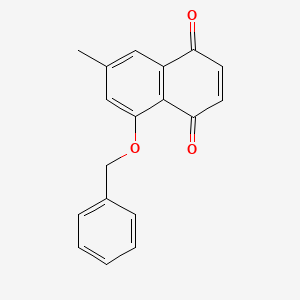
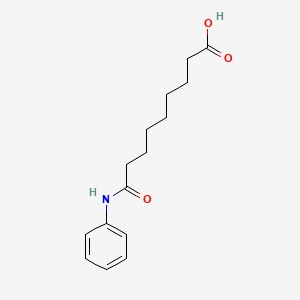
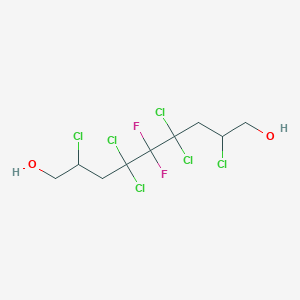
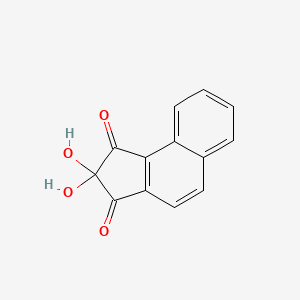
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

